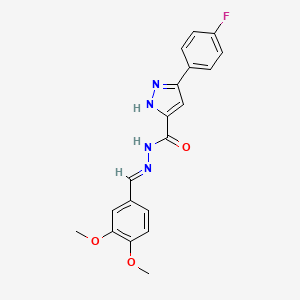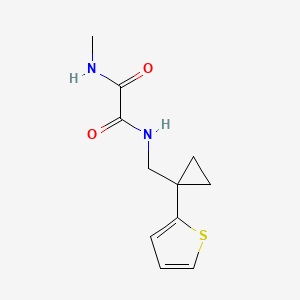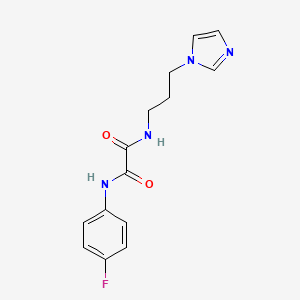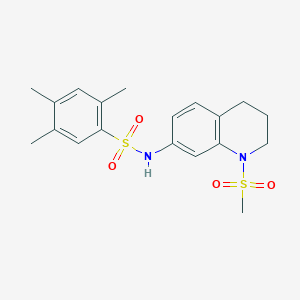
(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C19H17FN4O3 and its molecular weight is 368.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Compounds similar to "(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide" have been synthesized and characterized using various spectroscopic methods. For example, Karrouchi et al. (2021) synthesized and characterized (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide using FT-IR, NMR, and ESI-MS spectroscopy. They confirmed the (E)-configuration of the hydrazonoic group via single-crystal X-ray diffraction and explored the molecule's theoretical structures and reactivity through DFT calculations. Their research highlighted the compound's low reactivity and stability, making it a candidate for further biological evaluation (Karrouchi et al., 2021).
Potential Biological Activities
Several studies have investigated the biological activities of compounds structurally related to "this compound". For instance:
Molecular Docking Studies : The compound synthesized by Karrouchi et al. (2021) was studied for potential anti-diabetic properties through molecular docking with the 4AMJ protein. Their findings suggest that this compound could be designed as a potential anti-diabetic agent, indicating the relevance of such molecules in medicinal chemistry research (Karrouchi et al., 2021).
Antioxidant and Anti-inflammatory Activities : Another study focused on the synthesis of imidazolyl acetic acid derivatives, including compounds with the 4-fluorophenyl group, which were evaluated for their anti-inflammatory and analgesic activities. Compounds demonstrated significant anti-inflammatory activity, indicating the therapeutic potential of these molecules in treating inflammation-related conditions (Khalifa & Abdelbaky, 2008).
Antifungal Agents : A novel series of 1,3,4-oxadiazole-2-carbohydrazides, featuring structural elements similar to the compound , showed promising antifungal activities against various fungi and oomycetes. This study highlights the potential of such compounds as agricultural antifungal agents, potentially targeting succinate dehydrogenase (Wu et al., 2019).
Properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-26-17-8-3-12(9-18(17)27-2)11-21-24-19(25)16-10-15(22-23-16)13-4-6-14(20)7-5-13/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFAZIIVGUYUEF-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[cyano(cyclopropyl)methyl]-1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2481790.png)
![2-({[Methyl(phenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2481791.png)

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2481795.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2481799.png)
![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2481801.png)


![2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2481807.png)
![6-Methoxy-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481808.png)
![3-((4-aminophenyl)sulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2481810.png)
